![molecular formula C5H7ClN2OS B2370813 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole CAS No. 84353-08-2](/img/structure/B2370813.png)
2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
- Application : Researchers have explored its use in gas sensors. For instance, a MEMS gas sensor based on WO3/Al2O3/graphite composite materials demonstrated high sensitivity and selectivity for detecting 2-chloroethyl ethyl sulfide (2-CEES) , a simulant for mustard gas. The sensor exhibited a response of 69% at 5.70 ppm 2-CEES concentration, with a quick response time of 5 seconds and a recovery time of 42 seconds .
Gas Sensing and Detection
These applications highlight the versatility and potential impact of 2-CEMT in various scientific domains. Further research will uncover additional uses and refine our understanding of this intriguing compound . If you need more information or have any other queries, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSWADEUHQNFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole |
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